2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as DPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPIA is a small molecule that has been synthesized in the laboratory and has been found to have unique properties that make it useful for various scientific studies.
Mechanism of Action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide works by selectively inhibiting the activity of certain enzymes and receptors in the brain. Specifically, it has been found to inhibit the activity of monoamine oxidase (MAO) and the dopamine transporter (DAT), which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of mood, motivation, and attention.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide in laboratory experiments is its selectivity for certain enzymes and receptors in the brain. This allows researchers to study the specific mechanisms involved in various neurological disorders. However, one limitation is that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide. One area of interest is the development of more selective and potent 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide analogs, which could be used to study the mechanisms of various neurological disorders with greater specificity. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide could be used in combination with other drugs to enhance their therapeutic effects or to reduce their side effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide and its potential applications in various scientific research fields.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a selective inhibitory effect on certain enzymes and receptors in the brain, making it useful for studying the mechanisms of various neurological disorders.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(11-12-15-7-3-2-4-8-15)21-18(23)13-22-19(24)16-9-5-6-10-17(16)20(22)25/h2-10,14H,11-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHNNHMMIZNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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